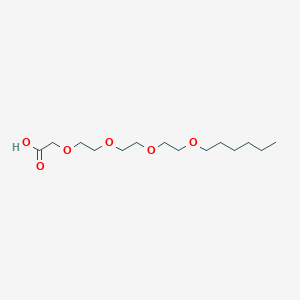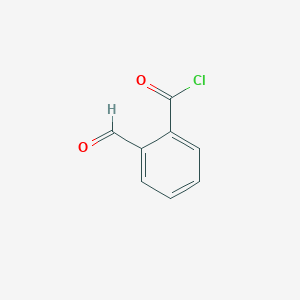
Hidrocloruro de Ofloxacina
Descripción general
Descripción
Ofloxacin Hydrochloride is a second-generation fluoroquinolone antibiotic . It is used to treat certain bacterial infections in many different parts of the body . It may also be used for other problems as determined by your doctor . Ofloxacin Hydrochloride exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .
Synthesis Analysis
The synthesis of Ofloxacin involves an asymmetric metal-free synthesis by organocatalytic hydrogenation . A new asymmetric synthesis method was introduced for the mass production of levofloxacin . The synthesis process involved the difficult task of optical resolution of ofloxacin .
Molecular Structure Analysis
The molecular formula of Ofloxacin Hydrochloride is C18H21ClFN3O4 . Its average mass is 397.828 Da and its monoisotopic mass is 397.120453 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ofloxacin Hydrochloride are influenced by pH . The electrical signal decreases more quickly in an alkaline than acidic environment, which is due to the differences between coulomb electrostatic and hydrogen bonding forces .
Aplicaciones Científicas De Investigación
Remediación de la Contaminación Farmacéutica
El hidrocloruro de ofloxacina se ha utilizado en estudios relacionados con la remediación de la contaminación farmacéutica . Se sintetizó un nuevo bionanocompuesto a partir de materiales naturales kappa-carragenano y bentonita utilizando la polimerización radical libre clásica. Este bionanocompuesto se caracterizó e investigó para la eliminación del fármaco antibiótico this compound de soluciones acuosas . Los resultados mostraron que estos parámetros influyeron significativamente en la hinchazón y la adsorción .
Tratamiento de la Inflamación Ocular
El this compound se ha utilizado en la formulación de nanopartículas poliméricas bioadhesivas para el tratamiento de la inflamación ocular . La formulación optimizada presentó una forma esférica con una eficiencia de encapsulación de fármacos (EE%), tamaño de partícula (PS), índice de polidispersidad (PDI) y valores de potencial zeta (ZP) de 89.73 ± 0.04%, 195.4 ± 13.17 nm, 0.323 ± 0.01 y 55.4 ± 0.66 mV, respectivamente . La formulación optimizada de nanopartículas se incorporó luego en dos formulaciones oculares: gel y gel de formación in situ .
Actividad Antibacteriana
El this compound es un antibiótico quinolónico que se ha mejorado para expandir el espectro antibacteriano contra las bacterias Gram positivas . Es eficaz para diversas enfermedades infecciosas, incluidas las infecciones respiratorias .
Remediación Ambiental
Existe una necesidad urgente de desarrollar y mejorar las tecnologías de remediación para el this compound (OFL) debido a su impacto ambiental . <a data-citationid="ace3b1a5-5b33-545d-d2d6-7a8624592002-28-group" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s10
Mecanismo De Acción
Target of Action
Ofloxacin Hydrochloride primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Ofloxacin Hydrochloride interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the excessive supercoiling of DNA during replication or transcription, thereby halting DNA replication . This interaction results in the inhibition of normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by Ofloxacin Hydrochloride is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Ofloxacin Hydrochloride disrupts the normal supercoiling and unwinding of DNA, which is a critical step in DNA replication . This disruption leads to the cessation of bacterial cell division and growth .
Pharmacokinetics
The pharmacokinetics of Ofloxacin Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life is 5 to 8 hours . Ofloxacin Hydrochloride’s elimination is highly dependent on renal clearance, which may lead to more frequent dosage adjustments in patients with impaired renal function .
Result of Action
The molecular and cellular effects of Ofloxacin Hydrochloride’s action primarily involve the inhibition of bacterial cell division and growth . By preventing the normal supercoiling of DNA, Ofloxacin Hydrochloride disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the effective treatment of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ofloxacin Hydrochloride. For instance, the pH of the environment can affect the performance of Ofloxacin Hydrochloride . The electrical signal of Ofloxacin Hydrochloride decreases more quickly in an alkaline than in an acidic environment . This is due to the differences between coulomb electrostatic and hydrogen bonding forces . These findings provide a better foundation for the rapid identification of the optimal pH environment for the electrical analysis of contaminants like antibiotics in an aquatic environment .
Safety and Hazards
Ofloxacin Hydrochloride can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It should be used only for infections that cannot be treated with a safer antibiotic . In rare cases, Ofloxacin Hydrochloride may cause damage to your aorta, the main blood artery of the body . This could lead to dangerous bleeding or death .
Análisis Bioquímico
Biochemical Properties
Ofloxacin Hydrochloride acts on DNA gyrase and toposiomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription . By inhibiting their function, Ofloxacin Hydrochloride thereby inhibits normal cell division .
Cellular Effects
Ofloxacin Hydrochloride has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase .
Molecular Mechanism
The mechanism of action of Ofloxacin Hydrochloride involves inhibition of bacterial DNA gyrase . It prevents the excessive supercoiling of DNA during replication or transcription, thereby inhibiting normal cell division .
Temporal Effects in Laboratory Settings
It is known that Ofloxacin Hydrochloride is mainly eliminated by renal excretion, where between 65% and 80% of an administered oral dose of Ofloxacin Hydrochloride is excreted unchanged via urine within 48 hours of dosing .
Dosage Effects in Animal Models
The effects of Ofloxacin Hydrochloride vary with different dosages in animal models
Metabolic Pathways
Ofloxacin Hydrochloride is involved in the metabolic pathway that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication
Transport and Distribution
It is known that penetration into body tissues and fluids is highly efficient .
Subcellular Localization
It is known that Ofloxacin Hydrochloride acts on DNA gyrase and toposiomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription .
Propiedades
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82419-36-1 (Parent) | |
| Record name | Ofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70922609 | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118120-51-7 | |
| Record name | Ofloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)




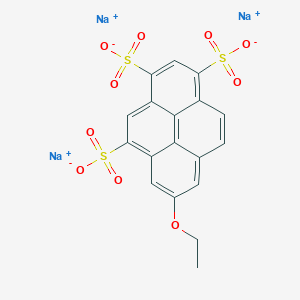
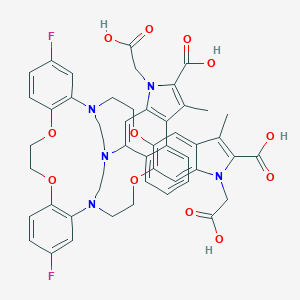


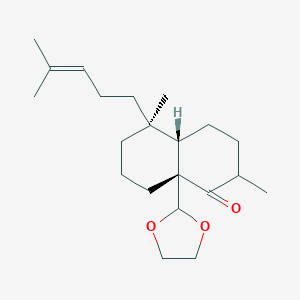
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)

